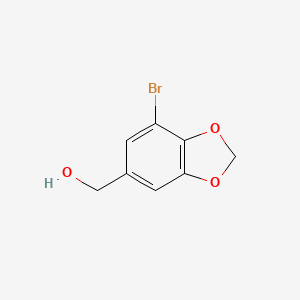

![molecular formula C11H11ClN4O2S2 B2904987 N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097926-72-0](/img/structure/B2904987.png)

N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine” is a chemical compound with the molecular formula C11H11ClN4O2S2 and a molecular weight of 330.81. It is related to the compound “5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine” which has a molecular weight of 199.66 .

Molecular Structure Analysis

The molecular structure of a compound can be determined by its InChI code. For the related compound “5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine”, the InChI code is 1S/C7H6ClN3S/c8-6-2-1-5(12-6)4-3-7(9)11-10-4/h1-3H, (H3,9,10,11) . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

The physical form of the related compound “5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine” is a powder . The physical and chemical properties of “this compound” might be similar but would need to be confirmed through experimental analysis.Scientific Research Applications

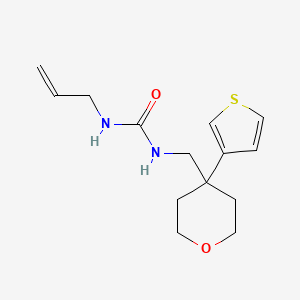

Synthesis and Biological Evaluation

A study by Thomas et al. explored the synthesis and pharmacological activity of N'-[(1Z)-(substituted aromatic) methylidene] pyridine-4-carbohydrazides and N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides. The synthesis involved stirring and sonication methods, leading to compounds that exhibited antidepressant and nootropic activities. This study highlights the potential of the 2-azetidinone skeleton as a CNS active agent, which could be further developed into potent therapeutic agents (Thomas et al., 2016).

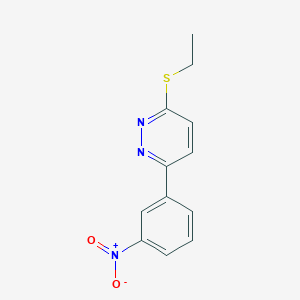

Antimicrobial and Antitubercular Activities

Chandrashekaraiah et al. reported the synthesis of a series of compounds starting from the condensation of aromatic amines with N-phenylacetamide. The synthesized azetidinone analogues were examined for their antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This research provides insights into the design of antibacterial and antituberculosis compounds based on molecular studies (Chandrashekaraiah et al., 2014).

Efficient Synthesis Methods

Kim et al. presented a study on the Cu-catalyzed three-component reaction involving sulfonyl or phosphoryl azides and amines, which affords α-amino amidines. This method demonstrates the synthetic utility of the produced compounds, showing a potential pathway for the development of novel chemical entities with various applications (Kim et al., 2008).

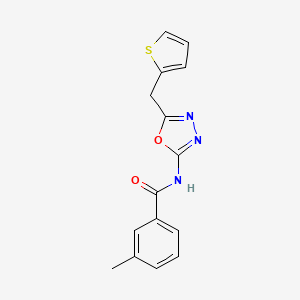

Antioxidant Properties

A study by Aziz et al. focused on the design and synthesis of novel indole derivatives with potential activities as antioxidants. The research aimed at exploring the efficiency of key heterocycles in inhibiting reactive oxygen species (ROS), leading to the identification of compounds with high antioxidant activity. This research contributes to the field of medicinal chemistry, particularly in the development of antioxidants (Aziz et al., 2021).

Novel N-Heteroaryl Amidines Synthesis

Efimov et al. demonstrated a catalyst and additive-free reaction of highly electrophilic azides with cyclic ketones and cycloaliphatic amines, leading to the synthesis of novel N-heteroaryl amidines. This research provides a new method for generating compounds that could have various scientific applications, particularly in the development of novel pharmaceuticals (Efimov et al., 2016).

Safety and Hazards

The related compound “5-(5-chlorothiophen-2-yl)-1H-pyrazol-3-amine” has several hazard statements including H302, H312, H315, H319, H332, and H335 . These indicate various hazards such as harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . It’s likely that “N-{1-[(5-chlorothiophen-2-yl)sulfonyl]azetidin-3-yl}pyridazin-3-amine” has similar hazards.

Properties

IUPAC Name |

N-[1-(5-chlorothiophen-2-yl)sulfonylazetidin-3-yl]pyridazin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN4O2S2/c12-9-3-4-11(19-9)20(17,18)16-6-8(7-16)14-10-2-1-5-13-15-10/h1-5,8H,6-7H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFETVTPBUZACBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(S2)Cl)NC3=NN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-(5,7-dimethyl-3-oxo-2-phenyl-2H-pyrazolo[3,4-b]pyrrolo[3,4-e]azepin-6(3H)-yl)benzoate](/img/structure/B2904907.png)

![N-(2-chlorophenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![4-[(3-Bromobenzyl)thio]-2-(2-thienyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2904915.png)

![4-fluoro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2904917.png)

![3-Isopropyl-1-[(2-phenylethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2904922.png)

![2-[(2-Methylpropan-2-yl)oxy]pyridine-3-sulfonyl fluoride](/img/structure/B2904923.png)